molecular formula C28H29NO7 B4927617 4-Methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

4-Methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4927617
M. Wt: 491.5 g/mol
InChI Key: RKRLRIGHXNJBLZ-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities, and is functionalized with methoxy, acetyloxy, and carboxylate groups, enhancing its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic synthesis. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Esterification: The carboxylate group can be introduced via esterification reactions using carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyloxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.

Major Products

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halides, amines, or thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Activity: The quinoline core is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.

Medicine

    Drug Development: The compound’s diverse functional groups make it a potential lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer drugs.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The methoxy and acetyloxy groups can enhance binding affinity to specific enzymes or receptors, modulating their activity. The carboxylate group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Used in organic synthesis and as a fragrance.

    4-Acetoxybenzyl alcohol: An intermediate in the synthesis of various organic compounds.

    4-Methoxybenzyloxycarbonyl azide: Used in peptide synthesis.

Uniqueness

4-Methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its complex structure, combining a quinoline core with multiple functional groups

Properties

IUPAC Name

(4-methoxyphenyl)methyl 4-(4-acetyloxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO7/c1-16-25(28(32)35-15-18-8-11-20(33-3)12-9-18)26(27-21(29-16)6-5-7-22(27)31)19-10-13-23(36-17(2)30)24(14-19)34-4/h8-14,26,29H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRLRIGHXNJBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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